molecular formula C13H16N2O5S B1664981 Acetaminophen mercapturate CAS No. 52372-86-8

Acetaminophen mercapturate

Cat. No. B1664981
CAS RN: 52372-86-8
M. Wt: 312.34 g/mol
InChI Key: DVPRQNKJGQEICH-JTQLQIEISA-N
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Description

Acetaminophen mercapturate, also known as Paracetamol Mercapturate, is a metabolite of Acetaminophen . It is used in the biological study of urinary antihypertensive drugs .


Synthesis Analysis

Acetaminophen can be synthesized from p-aminophenol . The synthesis involves first solubilizing the water-insoluble amine by converting it into a water-soluble amine hydrochloride, then decolorizing. To acylate the amine, it is necessary first to neutralize the amine hydrochloride, which is accomplished with a sodium acetate buffer, immediately followed by the addition of the acylating agent .


Molecular Structure Analysis

The molecular formula of Acetaminophen mercapturate is C13H16N2O5S . The average mass is 312.341 Da and the monoisotopic mass is 312.078003 Da . The molecule has 7 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .


Chemical Reactions Analysis

Acetaminophen is metabolized predominantly in the liver, mainly via conjugation to form the sulfate and glucuronide metabolites . At higher doses, an increasing proportion of the dose is metabolized via cytochrome P450 2E1 to form the toxic reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). Detoxication of NAPQI occurs via reaction with glutathione (GSH), and this GSH conjugate is then further metabolized to form first a cysteine and then an N-acetyl cysteine (mercapturate) metabolite APAP NAC .


Physical And Chemical Properties Analysis

Acetaminophen mercapturate has a density of 1.4±0.1 g/cm3, a boiling point of 659.5±55.0 °C at 760 mmHg, and a flash point of 352.6±31.5 °C . It has a molar refractivity of 77.9±0.4 cm3, a polar surface area of 141 Å2, and a molar volume of 220.1±5.0 cm3 .

Scientific Research Applications

Metabolism and Disposition Pathways

Acetaminophen mercapturate, a metabolite of acetaminophen, plays a key role in the drug's metabolism and disposition pathways. Studies have shown that after acetaminophen administration, its major biliary metabolite is acetaminophen glutathione conjugate, which is eventually metabolized into cysteine and mercapturate metabolites excreted in urine. This indicates a significant role of acetaminophen mercapturate in drug metabolism and disposition in the body (Wong et al., 1981).

Pharmacokinetic Studies

Acetaminophen mercapturate is crucial in pharmacokinetic studies for therapeutic drug monitoring and understanding drug metabolism. A method has been developed for the quantification of acetaminophen and its metabolites, including acetaminophen mercapturate, in human plasma. This method aids in the research of metabolite formation and has significant implications in therapeutic drug monitoring (Flint et al., 2017).

Ethnic Variability in Metabolism

Ethnic differences in the metabolism of acetaminophen have been observed, with varying levels of cysteine and mercapturate conjugates between different ethnic groups. This variability has important pharmacogenetic and toxicological implications, as it indicates how different populations metabolize acetaminophen differently, affecting the formation of acetaminophen mercapturate (Patel et al., 1992).

Impact on Hepatic Function

In studies of acetaminophen-induced hepatotoxicity, the role of its metabolites, including acetaminophen mercapturate, has been evaluated. For instance, stiripentol's protective effect against acetaminophen-induced hepatotoxicity involves alterations in the metabolism of acetaminophen to various metabolites, including acetaminophen mercapturate (Tran et al., 2001).

Influence of Obesity on Metabolism

Research has shown that obesity impacts the metabolism of acetaminophen, affecting the formation of its metabolites, including mercapturate. This finding is important for understanding how body weight and composition influence drug metabolism, with implications for dosing and safety in obese patients (van Rongen et al., 2016).

Safety And Hazards

Acetaminophen, a common ingredient in many prescription and non-prescription drugs, is safe in normal doses, but severe overdose can cause liver failure and death . People sometimes ingest too many products that contain acetaminophen and poison themselves .

Future Directions

Research into Acetaminophen and its metabolites continues to provide new diagnostic markers such as the microRNA miR-122 as well as mechanistic biomarkers associated with apoptosis, mitochondrial dysfunction, inflammation, and tissue regeneration . Furthermore, there have been significant advances in determining the role of both the innate immune system and genetic factors that might predispose individuals to Acetaminophen-mediated toxicity .

properties

IUPAC Name

(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPRQNKJGQEICH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966766
Record name N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaminophen mercapturate

CAS RN

52372-86-8
Record name Acetaminophen mercapturate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52372-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaminophen mercapturate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMINOPHEN MERCAPTURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86SEU3G6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
JF QI, Y HONDA, S MINESHITA - Rinsho yakuri/Japanese Journal of …, 2002 - jstage.jst.go.jp
An HPLC method for quantifying acetaminophen(APAP) and four of its major metabolites: glucuronide, cysteine, sulfate, and mercapturate conjugates in biologic fluids has been …
Number of citations: 4 www.jstage.jst.go.jp
KH Owens, PGM Murphy, NJ Medlicott… - … of pharmacokinetics and …, 2014 - Springer
… of unchanged parent acetaminophen (CL RP ), acetaminophen glucuronide (CL RG ), acetaminophen sulfate (CL RS ) and acetaminophen cysteine + acetaminophen mercapturate (CL …
Number of citations: 26 link.springer.com
RB Flint, DW Roofthooft, A van Rongen… - Pediatric …, 2017 - nature.com
… –cysteine and acetaminophen mercapturate were higher in … cysteine, and acetaminophen–mercapturate has been claimed … –cysteine and acetaminophen–mercapturate, …
Number of citations: 33 www.nature.com
MG Miller, DJ Jollow - Toxicology and applied pharmacology, 1986 - Elsevier
… This metabolite is normally detoxified by conjugation with hepatic glutathione, and after further metabolism, appears in the urine as acetaminophen mercapturate. In the overdose …
Number of citations: 26 www.sciencedirect.com
CK Gelotte, JF Auiler, JM Lynch… - Clinical …, 2007 - Wiley Online Library
… were analyzed for acetaminophen and the following metabolites: acetaminophen glucuronide, acetaminophen sulfate, acetaminophen cysteine, and acetaminophen mercapturate. …
Number of citations: 132 ascpt.onlinelibrary.wiley.com
M Lecoeur, G Rabenirina, N Schifano, P Odou… - Talanta, 2019 - Elsevier
… for quantitation of acetaminophen, acetaminophen mercapturate, acetaminophen sulfate and … the quantitation of acetaminophen and acetaminophen mercapturate in the range (0.1–1 …
Number of citations: 33 www.sciencedirect.com
A van Rongen, PAJ Välitalo, MYM Peeters… - Clinical …, 2016 - Springer
… curve (AUC) from 0 to 8 h (AUC 0–8h ) values for acetaminophen, acetaminophen glucuronide, acetaminophen sulphate, acetaminophen cysteine and acetaminophen mercapturate …
Number of citations: 92 link.springer.com
S Hendrix-Treacy - 1985 - harvest.usask.ca
Acetaminophen is a common non-prescription drug used as an analgesic for mild to moderate pain, and as an antipyretic. In therapeutic doses, it is well tolerated but ingestion of …
Number of citations: 0 harvest.usask.ca
HK Yim, YS Jung, SY Kim… - Basic & clinical …, 2006 - Wiley Online Library
… -cysteine and acetaminophen-mercapturate. Therefore, it has … plasma concentrations of acetaminophen-mercapturate and … -cysteine, and acetaminophen-mercapturate, respectively. …
Number of citations: 17 onlinelibrary.wiley.com
C Bylda, R Thiele, U Kobold… - Drug Testing and …, 2014 - Wiley Online Library
… This complex further reacts to acetaminophen-cysteine (APC) and then to acetaminophen-mercapturate (APM).12 Excessive dosage of APAP causes overproduction of this metabolite …

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